Product packaging for Benzyl 3-methylbenzoate(Cat. No.:CAS No. 137932-33-3)

Benzyl 3-methylbenzoate

Cat. No.: B155096
CAS No.: 137932-33-3
M. Wt: 226.27 g/mol
InChI Key: MQFWKCFSZJWETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-methylbenzoate is a synthetic organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It belongs to the class of benzoic acid esters, which are known for their diverse applications in industrial and research settings . This specific ester is a structural analog of benzyl benzoate, a compound widely recognized for its utility as a fragrance ingredient, fixative, and solvent in perfumery due to its weak, sweet-balsamic odor . Researchers value this compound for its role as a chemical intermediate in organic synthesis and as a potential plasticizer in polymer applications, where it can enhance the flexibility and workability of various materials . As a benzoate ester, its mechanism in various contexts may involve interaction with biological systems or materials at a molecular level, though its specific mode of action is area-dependent . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B155096 Benzyl 3-methylbenzoate CAS No. 137932-33-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137932-33-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

benzyl 3-methylbenzoate

InChI

InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)15(16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

MQFWKCFSZJWETP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2

Synonyms

m-Toluylic acid, benzyl ester

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Conventional Chemical Synthesis Strategies for Benzyl (B1604629) 3-methylbenzoate (B1238549)

Traditional organic synthesis provides robust and well-established methods for ester formation. These typically involve the direct reaction of a carboxylic acid and an alcohol or the transformation of related functional groups under specific catalytic conditions.

The most common method for synthesizing esters is the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-driven process, known as the Fischer-Speier esterification, involves the reaction of 3-methylbenzoic acid with benzyl alcohol. nih.govacs.orgunife.it To favor the formation of the benzyl 3-methylbenzoate product, the equilibrium must be shifted, typically by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction. acs.orgsci-hub.se The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. acs.org

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). nih.govacs.org Milder procedures are also available, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.orgresearchgate.net This method is particularly useful for sensitive substrates as it proceeds under mild conditions. frontiersin.org The reaction forms a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester. frontiersin.org

Recent research has also explored alternative catalysts. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various carboxylic acids, including 3-methylbenzoic acid. In a study, the esterification of 3-methylbenzoic acid with methanol (B129727) using a catalytic amount of NBS at 70 °C for 20 hours resulted in a 90% yield of methyl 3-methylbenzoate. biointerfaceresearch.com This suggests a viable route for the synthesis of this compound using benzyl alcohol as the nucleophile.

Table 1: Acid-Catalyzed Synthesis of 3-Methylbenzoate Esters
Carboxylic AcidAlcoholCatalystConditionsProductYield (%)Reference
3-Methylbenzoic AcidMethanolN-Bromosuccinimide (NBS)70 °C, 20 hMethyl 3-methylbenzoate90 biointerfaceresearch.com

Oxidative esterification provides an alternative pathway to esters, often starting from aldehydes or even benzylic hydrocarbons. These methods are advantageous as they can utilize different starting materials and proceed via distinct mechanisms. One documented method involves the direct oxidative esterification of a carboxylic acid with a benzylic hydrocarbon. A study demonstrated the synthesis of this compound in 74% yield through the reaction of 3-methylbenzoic acid and toluene (B28343) (serving as the benzyl source) using a reusable ionic liquid catalyst.

Another approach involves the oxidation of benzyl alcohols to aldehydes, which can then undergo oxidative esterification. researchgate.netresearchgate.net For example, 3-methylbenzyl alcohol can be oxidized to 3-methylbenzaldehyde (B113406). researchgate.net Subsequently, the aldehyde can be reacted with an alcohol in the presence of an oxidant and a catalyst to form the ester. Gold-nickel oxide (Au-NiOₓ) core-shell nanoparticles have been reported as efficient catalysts for the aerobic oxidative esterification of aldehydes with alcohols, using molecular oxygen as the terminal oxidant. organic-chemistry.org While this has been demonstrated for various aldehydes, it presents a potential route for this compound synthesis from 3-methylbenzaldehyde and benzyl alcohol.

Furthermore, methods exist for the direct oxidation of benzylic alcohols to their corresponding carboxylic acids. For instance, 3-methylbenzyl alcohol can be oxidized to 3-methylbenzoic acid with a 97% yield using ultrasonic radiation in the presence of diethylene glycol dimethyl ether. mdpi.com This product can then be used in conventional esterification reactions.

Transition metal catalysis offers powerful tools for forming carbon-oxygen bonds, including the synthesis of esters. Palladium- and rhodium-based catalysts have been particularly prominent in this area. nagoya-u.ac.jpacs.orgacs.orgacs.orgnih.gov

Palladium-catalyzed cross-coupling reactions have been developed for the esterification of carboxylic acids with aryl halides. nagoya-u.ac.jpacs.orgacs.org One such protocol describes the reaction between various carboxylic acids and aryl iodides using a palladium acetate (B1210297) catalyst and a specific N-heterocyclic carbene (NHC) ligand, 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene (IBnF). nagoya-u.ac.jpacs.orgacs.org This methodology has been shown to tolerate a wide range of substrates, including sterically hindered carboxylic acids and electron-rich aryl iodides. acs.org This approach could be applied to the synthesis of this compound by coupling 3-methylbenzoic acid with benzyl iodide, although this specific combination is not explicitly reported.

Rhodium catalysts have also been employed for C-H activation and subsequent functionalization of benzoic acids. acs.orgnih.govmdpi.com For example, rhodium(III) complexes can catalyze the annulation of benzoic acids with alkynes. nih.govmdpi.com While not a direct esterification, these reactions demonstrate the ability of rhodium to activate the C-H bonds of benzoic acid derivatives, a key step in many catalytic cycles. Another rhodium-catalyzed reaction involves the carboxylation of arylboronic esters with CO₂, which produces benzoic acid derivatives that can then be esterified. organic-chemistry.org A kinetic study on the rhodium-catalyzed carboxylation of benzene (B151609) showed that the resulting benzoic acid could be esterified with benzyl bromide for analysis purposes. rsc.org These examples highlight the potential of transition metal catalysis in the synthesis of complex benzoates.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Aryl Ester Synthesis
Catalyst SystemReactant 1Reactant 2Reaction TypeProduct TypeReference
Pd(OAc)₂ / IBnF LigandPivalic Acid4-IodoanisoleCross-Coupling EsterificationAryl Ester acs.org
[Cp*RhCl₂]₂ / Ag₂CO₃Benzoic Acid DerivativeAlkyneIntramolecular AnnulationIsocoumarin nih.gov
[Rh(OH)(cod)]₂ / dpppArylboronic EsterCO₂CarboxylationAryl Carboxylic Acid organic-chemistry.org

Biocatalytic and Enzymatic Synthesis of Benzoate (B1203000) Esters

In line with the principles of green chemistry, biocatalysis using enzymes like lipases offers a milder and more selective alternative to conventional chemical synthesis. mdpi.comacs.org These enzymatic methods operate under mild conditions, reducing energy consumption and the formation of by-products. mdpi.com

Lipases (EC 3.1.1.3) are widely used biocatalysts for ester synthesis due to their stability in organic solvents and broad substrate specificity. researchgate.netacs.org The immobilized lipase (B570770) B from Candida antarctica (CALB), commercially available as Novozym 435, is one of the most robust and frequently used enzymes for producing flavor and fragrance esters. nih.govacs.orgscielo.br

The synthesis of this compound can be approached via direct esterification of 3-methylbenzoic acid with benzyl alcohol or through transesterification. While specific studies on this compound are scarce, research on the closely related benzyl benzoate provides significant insights. The enzymatic synthesis of benzyl benzoate has been achieved with high conversion rates via the acylation of benzyl alcohol with benzoic anhydride (B1165640) or the transesterification of methyl benzoate with benzyl alcohol. acs.orgunife.itsci-hub.se For example, the transesterification of methyl benzoate with benzyl alcohol using Novozym 435 under microwave irradiation achieved a 97% conversion at 60 °C in 6 hours. acs.org Another study optimized the synthesis of benzyl benzoate using Lipozyme 435 in a solvent-less system, reaching over 90% conversion. unife.it Given that lipases like CALB can effectively catalyze the synthesis of methyl 3-methylbenzoate from 3-methylbenzoic acid, these findings strongly suggest the feasibility of producing this compound using similar lipase-mediated strategies. d-nb.info

Table 3: Lipase-Catalyzed Synthesis of Benzoate Esters
Lipase SourceReaction TypeAcyl DonorAlcoholKey ConditionsConversion (%)Reference
Candida antarctica (Novozym 435)TransesterificationMethyl Benzoaten-Hexanol60 °C, 6 h, Microwave97 acs.org
Candida antarctica (Lipozyme 435)TransesterificationMethyl BenzoateBenzyl Alcohol73 °C, 24 h, Solvent-less>90 unife.it
Thermomyces lanuginosus (Lipozyme TL-IM)AcylationBenzoic AnhydrideBenzyl Alcohol50 °C, 6 h, Solvent-free92 sci-hub.seresearchgate.net
Rhizomucor miehei (Lipozyme RM IM)AcylationBenzoic AnhydrideBenzyl Alcohol40 °C, 24 h, tert-butanol51 biointerfaceresearch.comunife.it
Thermomyces lanuginosusEsterificationBenzoic AcidMethanol40 °C, Microreactor41 d-nb.info

The efficiency and specificity of lipase-catalyzed ester synthesis are influenced by several factors, including the choice of enzyme, substrates, solvent, temperature, and water activity. acs.org Lipases exhibit substrate specificity, meaning their catalytic activity can vary significantly depending on the structure of the acid and alcohol. nih.gov For instance, a study on CALB showed variations in conversion for different short-chain acids and alcohols, indicating that both the acid and alcohol structure affect the reaction outcome. nih.gov

The choice of acyl donor is critical. In the synthesis of benzyl benzoate, benzoic anhydride was found to be a much more effective acyl donor than benzoic acid, which has poor solubility in typical reaction media. sci-hub.seresearchgate.net Using an excess of benzyl alcohol can help solubilize the anhydride and allows the reaction to proceed in a solvent-free system. sci-hub.seresearchgate.net

The reaction medium also plays a crucial role. While solvent-free systems are often preferred from a green chemistry perspective, the use of organic solvents like hexane (B92381) or co-solvent systems can enhance substrate solubility and modulate enzyme activity, sometimes leading to higher conversion rates. nih.govfrontiersin.orgnih.gov For example, the synthesis of aromatic esters of arbutin (B1665170) was significantly enhanced in a tetrahydrofuran-isopropyl ether co-solvent system. frontiersin.orgnih.gov Temperature is another key parameter; for the enzymatic synthesis of benzyl benzoate, optimal temperatures were found to be between 40 °C and 60 °C, depending on the specific lipase used. biointerfaceresearch.comunife.it The ability to reuse the immobilized enzyme is a significant advantage of biocatalysis, and studies have shown that lipases like Lipozyme can be reused for multiple cycles without a significant loss of activity. unife.itbiointerfaceresearch.com These factors must be carefully optimized to develop an efficient process for the enzymatic production of this compound.

Compound Index

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of esters like this compound is a significant area of research, aiming to reduce environmental impact and improve process efficiency. Key strategies include the use of biocatalysts, alternative energy sources like microwaves, and solvent-free reaction conditions.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts offers a green alternative to traditional chemical methods that often rely on strong inorganic acids. researchgate.net Lipases operate under mild conditions, are highly selective, and can be reused, which reduces waste and energy consumption. researchgate.netbiointerfaceresearch.com For instance, immobilized lipases such as Novozym 435 and Lipozyme RM IM have been successfully employed in the synthesis of benzyl benzoate, a closely related ester. researchgate.netbiointerfaceresearch.com These enzymatic reactions can be performed in solvent-free systems or in green solvents like tert-butanol. biointerfaceresearch.comsci-hub.se In a typical biocatalytic process, 3-methylbenzoic acid or its anhydride would be reacted with benzyl alcohol in the presence of an immobilized lipase. biointerfaceresearch.comsci-hub.se Studies on similar esters have shown that parameters like temperature, substrate molar ratio, and enzyme concentration are crucial for optimizing conversion rates. For example, in benzyl benzoate synthesis, maximum conversions were achieved at specific temperatures and molar ratios, highlighting the tunability of these systems. researchgate.netbiointerfaceresearch.com The reusability of these expensive biocatalysts is a key factor for economic viability, with studies showing stable ester production for multiple cycles. biointerfaceresearch.comunife.it

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction times and often improving yields compared to conventional heating methods. rasayanjournal.co.inajrconline.org This technique can be applied to esterification reactions, including the synthesis of this compound. unesp.brasianpubs.org Microwave-assisted organic synthesis (MAOS) can be conducted with or without solvents. ajrconline.org In a potential synthesis of this compound, reacting 3-methylbenzoic acid and benzyl alcohol under microwave irradiation, possibly with a solid acid catalyst like sulfonated silica (B1680970) (SiO2–SO3H), could lead to rapid and efficient ester formation. unesp.br Research on benzyl benzoate synthesis demonstrated that microwave irradiation for just 5 minutes can lead to complete conversion of the alcohol. unesp.br This rapid heating reduces the potential for side reactions and decomposition that can occur with prolonged heating. lookchem.com

Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions reduce waste, cost, and hazards associated with volatile organic compounds. The synthesis of benzyl esters can be effectively carried out in solventless systems, often combining biocatalysis or microwave irradiation. unife.itqualitas1998.net For example, the transesterification of methyl 3-methylbenzoate with benzyl alcohol could be performed using a lipase like Lipozyme 435 in a solvent-free system, a method proven effective for producing benzyl benzoate. unife.it Similarly, microwave-assisted esterification of benzoic acid and benzyl alcohol has been successfully performed without any solvent, showcasing a clean and efficient pathway. unesp.br

These green methodologies represent sustainable alternatives to traditional synthesis routes, aligning with the principles of atom economy and reduced environmental impact for the production of compounds like this compound. rsc.orgmdpi.commun.ca

Derivatization and Structural Diversification Strategies

The core structure of this compound can be chemically modified to create a variety of derivatives with potentially new or enhanced properties. These derivatization strategies typically target the aromatic rings or the ester functional group.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound involves introducing new functional groups onto either the benzoate or the benzyl portion of the molecule. This allows for the fine-tuning of its chemical and physical properties.

One approach involves starting with a pre-functionalized precursor. For example, a substituted 3-methylbenzoic acid can be esterified with benzyl alcohol, or a substituted benzyl alcohol can be reacted with 3-methylbenzoic acid.

Substitution on the Benzoate Ring: A notable example is the synthesis of sulfonylated derivatives. A method has been developed for the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate. google.com This process starts with 2-nitro-3-methylbenzoate, which is reacted with benzyl isothiourea hydrochloride to form a benzyl thioether intermediate. google.com This intermediate is then subjected to an oxidative chlorination to yield the final 2-chlorosulfonyl-3-methylbenzoate product. google.com While this example yields a methyl ester, the same principle could be applied to synthesize the corresponding benzyl ester. The introduction of a reactive chlorosulfonyl group opens up possibilities for further derivatization, such as conversion into sulfonamides or other sulfonyl-containing compounds.

Substitution on the Benzyl Ring: Alternatively, functional groups can be introduced onto the benzyl portion of the molecule. A general method for the direct esterification of alcohols catalyzed by tetrabutylammonium (B224687) iodide (TBAI) via C(sp3)–H bond functionalization has been reported. rsc.org This approach could potentially be used to create derivatives by starting with substituted toluenes and reacting them with 3-methylbenzoic acid.

Another strategy involves using a substituted benzyl halide. For instance, a derivative like methyl 4-(bromomethyl)benzoate (B8499459) can be used as a starting material for further reactions, such as the synthesis of N-heterocyclic carbene complexes. nih.govrsc.org By analogy, a substituted benzyl bromide could be reacted with the sodium salt of 3-methylbenzoic acid to yield a this compound derivative with substituents on the benzyl ring.

The table below summarizes some examples of related substituted benzoate and benzyl derivatives, illustrating the types of functional groups that can be introduced.

Starting MaterialReagentsProductResearch Finding
2-Nitro-3-methylbenzoate1. Benzyl isothiourea hydrochloride, base2. Oxidant (e.g., NaOCl)2-Chlorosulfonyl-3-methylbenzoate (methyl ester)A cascade method allowing for the synthesis of a sulfonylated derivative without isolating the intermediate, suitable for industrial production. google.com
3-Methylsalicylic acidBenzyl bromide, K₂CO₃2-(Benzyloxy)-3-methylbenzoic acidIntroduction of a benzyloxy group onto the benzoate ring structure.
4,5-DichloroimidazoleMethyl-3-(bromomethyl)benzoate, K₂CO₃Methyl 3-((4,5-dichloro-1H-imidazol-1-yl)methyl)benzoateDemonstrates the reactivity of a bromomethyl group on a benzoate structure for N-alkylation. nih.gov
Alkyl-substituted azaarenesSubstituted benzyl alcohols, TBAI, TBHP2-Azaaryl-substituted benzyl estersA direct C(sp³)–H bond functionalization method to synthesize a variety of benzyl esters. rsc.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Benzyl (B1604629) 3-methylbenzoate (B1238549), recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton environment are observed. The spectrum is characterized by signals in both the aromatic and aliphatic regions, confirming the presence of the benzyl and 3-methylbenzoyl moieties.

The aromatic protons of the 3-methylbenzoyl group and the benzyl group appear as a complex multiplet in the range of δ 7.27-7.88 ppm. Specifically, the protons on the benzyl group's phenyl ring and those on the 3-methylbenzoate ring overlap in a multiplet between δ 7.27 and 7.44 ppm. The two protons on the 3-methylbenzoate ring adjacent to the ester group are shifted downfield and appear as a multiplet between δ 7.86 and 7.88 ppm.

A key diagnostic signal is the sharp singlet observed at approximately δ 5.33 ppm, which integrates to two protons. This signal is characteristic of the benzylic methylene (B1212753) protons (-CH₂-) of the benzyl group. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

Furthermore, a singlet corresponding to the three protons of the methyl group (-CH₃) on the benzoate (B1203000) ring is observed in the upfield region of the spectrum at approximately δ 2.35 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for Benzyl 3-methylbenzoate

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.88-7.86 Multiplet 2H Aromatic (3-methylbenzoyl group)
7.44-7.27 Multiplet 7H Aromatic (3-methylbenzoyl & benzyl groups)
5.33 Singlet 2H Benzylic (-CH₂-)
2.35 Singlet 3H Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, fifteen distinct signals are expected and observed, corresponding to each of its fifteen carbon atoms.

The spectrum shows a characteristic signal for the ester carbonyl carbon (C=O) at approximately δ 166.40 ppm. The aromatic carbons resonate in the typical range of δ 126-138 ppm. The quaternary carbons, those without attached protons, can be distinguished, including the carbon to which the ester group is attached (C1 of the benzoate ring) and the methyl-substituted carbon (C3 of the benzoate ring).

The benzylic methylene carbon (-CH₂-) gives a signal at around δ 66.45 ppm. The methyl carbon (-CH₃) is the most shielded, appearing furthest upfield at approximately δ 21.10 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
166.40 Carbonyl (C=O)
137.98 Aromatic Quaternary
135.99 Aromatic Quaternary
133.64 Aromatic CH
130.06 Aromatic Quaternary
129.90 Aromatic CH
129.54 Aromatic CH
128.43 Aromatic CH
128.21 Aromatic CH
128.12 Aromatic CH
128.05 Aromatic CH
128.02 Aromatic CH
126.71 Aromatic CH
66.45 Benzylic (-CH₂-)
21.10 Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound, allowing for its separation from a mixture and subsequent identification.

In a typical electron ionization (EI) mass spectrum, this compound would first show a molecular ion peak [M]⁺ at m/z = 226, corresponding to its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this ester, two main fragmentation pathways are expected:

Formation of the 3-methylbenzoyl cation: Cleavage of the C-O bond between the carbonyl group and the benzylic oxygen results in the loss of a benzyl radical (•CH₂Ph). This generates the highly stable 3-methylbenzoyl cation (m/z 119), which is often the base peak in the spectrum.

Formation of the benzyl cation (tropylium ion): Cleavage of the O-C bond of the ester can lead to the formation of the benzyl cation (m/z 91), which often rearranges to the very stable tropylium (B1234903) ion.

Other significant fragments would include the phenyl cation (m/z 77) from the loss of CO from the benzoyl fragment, and ions related to the methyl-substituted ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, the molecular formula is C₁₅H₁₄O₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₄O₂
Calculated Exact Mass 226.09938 g/mol

An experimental HRMS measurement would be expected to yield a value that matches the calculated mass to within a few parts per million (ppm), providing definitive confirmation of the compound's elemental composition.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. While detailed experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure.

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1715-1730 cm⁻¹.

C-O Stretch: Two distinct C-O stretching bands are expected for the ester group, usually found in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations for the methyl (-CH₃) and methylene (-CH₂-) groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) rings appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.

These techniques collectively provide a comprehensive analytical profile of this compound, confirming its identity and structure with a high degree of certainty.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational frequencies of its constituent bonds.

The most prominent features in its spectrum are indicative of its ester functionality and aromatic nature. A strong, sharp absorption band typically appears in the region of 1720-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Another significant set of bands is found in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester linkage, respectively.

The presence of two aromatic rings (one from the benzyl group and one from the methylbenzoate group) gives rise to several other key signals. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹ . The C=C stretching vibrations within the aromatic rings typically produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ range. Furthermore, the substitution pattern on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (690-900 cm⁻¹ ). The presence of the methyl group (-CH₃) is confirmed by characteristic C-H stretching and bending vibrations around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹ . brainly.comdocbrown.inforesearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound


X-ray Crystallography for Solid-State Structural Determination

As of this writing, a specific, publicly available crystal structure determination for the this compound isomer has not been widely reported in crystallographic databases. However, the technique remains the gold standard for unambiguous solid-state structural elucidation should a suitable single crystal of the compound be grown and analyzed. nih.govresearchgate.net

Advanced Chromatographic Methods for Analysis and Purification

Chromatography is indispensable for separating components of a mixture, allowing for the purification, identification, and quantification of individual substances. For this compound, several advanced chromatographic techniques are routinely applied.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to determine the purity of a sample and to quantify the compound's concentration.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or hydrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For aromatic esters, a mid-polarity column (e.g., one with a (5%-phenyl)-methylpolysiloxane stationary phase) or a polar wax-based column is often effective. gcms.czunito.it

A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that aids in identification, while the area under the peak is directly proportional to the concentration of the compound in the sample. scribd.comnist.gov

Table 2: Typical Gas Chromatography (GC) Parameters for Aromatic Ester Analysis


High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode.

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase (gradient elution). oup.comscirp.org

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light strongly at specific wavelengths (e.g., around 235 nm or 254 nm). helixchrom.comhelixchrom.com The retention time is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards of known concentration. tandfonline.com

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters


Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

When analyzing this compound in complex matrices such as environmental samples or biological fluids, the selectivity of HPLC with UV detection may be insufficient. In these cases, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity.

The technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. After elution from the HPLC column, the analyte enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI is often suitable for creating protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) of moderately polar compounds like benzoate esters. chromforum.org

In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for trace-level quantification even in the presence of co-eluting interferences. The mass spectrum provides definitive structural information, with characteristic fragments arising from the cleavage of the ester bond, leading to ions corresponding to the benzoyl or benzyl moieties. nih.gov

Compound Index

Table 4: List of Compounds Mentioned

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Decomposition Pathways of Benzyl (B1604629) Ester Linkages

The breakdown of benzyl esters, such as benzyl benzoate (B1203000), can occur through hydrolysis. This reaction can be carried out with water in the liquid phase without the need for a strong acid or base, at temperatures ranging from 40°C to 320°C. For higher benzyl esters like benzyl benzoate, a temperature above 150°C is preferable, specifically between 180°C and 320°C. google.comgoogle.com The pressure for this hydrolysis reaction can vary widely, from 0.1 to 10 MPa. google.com Following the reaction, cooling the mixture to between 80°C and 180°C can cause the separation of the mixture into organic and aqueous phases. google.comgoogle.com

In a study comparing the hydrolysis rates of several benzyl esters, benzyl salicylate (B1505791) showed the slowest rate, followed by benzyl benzoate. archive.org The hydrolysis of the benzyl group in benzyl acetylsalicylate was found to be of a similar order of magnitude as in benzyl salicylate. archive.org

Oxidative Transformations and Biotransformation Mechanisms

The anaerobic degradation of methylaromatic compounds like toluene (B28343) and m-xylene (B151644) can lead to the formation of benzoate derivatives. In denitrifying bacteria such as Pseudomonas sp. strain T, the degradation of m-xylene is initiated by the oxidation of one of its methyl groups. nih.govasm.org This process leads to the sequential accumulation of 3-methylbenzaldehyde (B113406) and 3-methylbenzoate (B1238549). nih.govasm.org

Similarly, the anaerobic oxidation of toluene by the denitrifying bacterium Thauera aromatica proceeds through the formation of benzoyl-CoA. nih.gov This transformation involves several intermediates, with evidence pointing to the initial formation of benzylsuccinate from toluene and fumarate. nih.gov This is then further oxidized to benzoyl-CoA and benzoate. nih.gov While benzyl alcohol and benzaldehyde (B42025) were not detected as intermediates in this specific pathway, they are known to be involved in the anaerobic degradation of toluene by other denitrifying bacteria, where the methyl group is oxidized to benzoate via these intermediates. nih.govwur.nl

The anaerobic metabolism of aromatic compounds is a complex process that replaces oxygen-dependent reactions with alternative strategies. nih.gov In the absence of oxygen, the aromatic ring is reduced rather than oxidized, with benzoyl-CoA being a key intermediate. nih.gov

Table 1: Intermediates in Anaerobic Oxidation of Methylaromatic Compounds

Precursor Organism Key Intermediates Final Product (in context)
m-Xylene Pseudomonas sp. strain T 3-Methylbenzaldehyde 3-Methylbenzoate nih.govasm.org
Toluene Thauera aromatica Benzylsuccinate, Benzoyl-CoA Benzoate nih.gov
Toluene Denitrifying Bacteria Benzyl alcohol, Benzaldehyde Benzoate wur.nl

Enzymatic hydroxylation is a key process in the biotransformation of aromatic compounds, including esters. nih.gov This reaction introduces hydroxyl groups onto the aromatic ring and can proceed through various mechanisms. nih.govresearchgate.net One significant pathway involves the formation of arene oxide (epoxide) intermediates. pharmacy180.comnumberanalytics.com These are formed by the epoxidation of a double bond within the aromatic ring. uomus.edu.iq

Arene oxides are reactive due to the strained three-membered epoxide ring and can be detoxified through several pathways, including spontaneous rearrangement to form arenols (phenols). uomus.edu.iq This rearrangement, sometimes referred to as the NIH shift, involves the migration of a hydrogen atom from the hydroxylation site to an adjacent carbon, forming a keto intermediate that then tautomerizes to the hydroxylated product. acs.org

The biotransformation of methyl benzoates by fungi like P. ribis and P. pomaceus provides evidence for the involvement of arene oxide-oxepine intermediates. psu.edu The formation of methyl salicylates from these substrates, along with the NIH shift of a carbomethoxy group, supports this mechanism. psu.edu While the enzymatic catalysis of the isomerization of arene oxides to phenols has been reported in bacteria, it is unclear if this step is spontaneous or enzyme-controlled in these fungi. psu.edu

Catalytic Hydrogenation and Reduction Reactions of Ester Groups

The ester functional group can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.mejove.comucalgary.calibretexts.org This reaction converts the ester to two primary alcohols, one derived from the acyl portion and the other from the alkoxy portion of the ester. jove.comucalgary.ca The mechanism involves a nucleophilic attack by a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate. jove.comucalgary.ca This intermediate then collapses, eliminating the alkoxide leaving group to form an aldehyde, which is subsequently reduced to the corresponding primary alcohol. jove.comucalgary.ca Milder reducing agents can be used to selectively reduce esters to aldehydes. jove.com

Catalytic hydrogenation is another method for the transformation of esters, particularly for the removal of protecting groups like benzyl esters. scite.airsc.orgacsgcipr.org This reaction is often carried out using a palladium catalyst, such as palladium on carbon (Pd/C). rsc.orgthieme-connect.com For instance, the selective hydrogenation of α,β-unsaturated benzyl esters to the corresponding saturated esters can be achieved using 3% Pd/C in ethyl acetate (B1210297), without affecting the benzyl ester group. thieme-connect.com Transfer hydrogenation, using a hydrogen donor like cyclohexene, provides a convenient alternative to traditional catalytic hydrogenation for removing benzyl ester groups. rsc.org

Table 2: Reduction and Hydrogenation of Esters

Reaction Type Reagent/Catalyst Product(s) Key Features
Reduction Lithium aluminum hydride (LiAlH₄) Primary alcohols Strong reducing agent, proceeds via an aldehyde intermediate. jove.comucalgary.ca
Catalytic Hydrogenation Palladium on carbon (Pd/C) Saturated esters (from unsaturated precursors) Can be selective for certain functional groups. thieme-connect.com
Transfer Hydrogenation Cyclohexene, Pd/C Deprotected acid and toluene Convenient method for removing benzyl ester protecting groups. rsc.org

Reaction Kinetics and Thermodynamic Characterization of Synthetic Processes

The synthesis of benzyl benzoate from benzyl chloride and the triethylamine (B128534) salt of benzoic acid has been studied kinetically. njit.edu The reaction follows pseudo-first-order kinetics with respect to benzyl chloride and primarily proceeds through an SN2 mechanism. njit.edu The activation energy for this reaction was calculated to be 15,064 cal/g-mole. njit.edu

The thermodynamics of esterification reactions are crucial for understanding the equilibrium position. For the liquid-phase esterification of levulinic acid with 1-butene, the enthalpy and entropy changes at 298.15 K were determined to be approximately -32.9 kJ/mol and -70 J/(mol·K), respectively, indicating an exothermic reaction. ub.eduacs.org The thermodynamic equilibrium constant (K) can be related to temperature through the Van't Hoff equation. acs.org

Kinetic studies of lipase-catalyzed transesterification for the production of benzyl benzoate have also been performed. unife.it In a solvent-less system using Lipozyme 435, the reaction time and enzyme concentration were optimized. unife.itresearchgate.net The effect of temperature and molar ratio of reactants on the conversion to benzyl benzoate has been evaluated. researchgate.netjchr.org For example, in the esterification of n-butyric acid with 2-propanol, the reaction rate increases with increasing temperature and catalyst concentration. jchr.org

Table 3: Kinetic and Thermodynamic Parameters for Esterification Reactions

Reaction Catalyst Key Findings
Benzyl benzoate synthesis from benzyl chloride and triethylamine salt of benzoic acid None specified Pseudo-first-order kinetics, Activation energy = 15,064 cal/g-mole. njit.edu
Esterification of levulinic acid with 1-butene Amberlyst-15 ΔH° = -32.9 kJ/mol, ΔS° = -70 J/(mol·K) at 298.15 K. ub.eduacs.org
Lipase-catalyzed production of benzyl benzoate Lipozyme 435 Conversion >90% achieved under optimized conditions. unife.it
Esterification of n-butyric acid with 2-propanol Sulfuric acid Second-order kinetics, rate increases with temperature and catalyst concentration. jchr.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. By approximating the many-electron problem to a matter of electron density, DFT offers a balance of accuracy and computational cost, making it suitable for molecules of the size of Benzyl (B1604629) 3-methylbenzoate (B1238549). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses, often paired with basis sets like 6-311++G(d,p) to ensure high-quality results. researchgate.netvjst.vnmdpi.com

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its lowest energy conformation. For Benzyl 3-methylbenzoate, this involves determining the most stable arrangement of its constituent parts: the benzyl group, the ester linkage, and the 3-methylphenyl ring. The optimization process systematically adjusts bond lengths, bond angles, and dihedral (torsional) angles to minimize the total electronic energy of the molecule.

Table 1: Predicted Structural Parameters for Benzoate (B1203000) Esters from DFT Studies This table presents typical values for related compounds, illustrating the expected parameters for this compound.

ParameterBondTypical Value (Å)Bond AngleTypical Value (°)
Carbonyl Bond LengthC=O~1.21Ring-C-O AngleC-C-O
Ester C-O Bond LengthO-C(H₂)~1.45Ester O-C-O AngleO=C-O
Phenyl Ring C-CC-C~1.39Ring-C-C AngleC-C-C
Benzyl C-H BondC-H~1.09Methyl C-C-H AngleC-C-H

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. ulethbridge.ca The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netvjst.vn

For this compound, DFT calculations can map the spatial distribution of these orbitals. It is expected that the HOMO would be primarily localized on the electron-rich 3-methylphenyl ring, which is activated by the electron-donating methyl group. The LUMO is anticipated to be concentrated around the electron-withdrawing carbonyl group and the adjacent phenyl ring.

The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

These parameters provide a quantitative measure of the molecule's reactivity. Studies on similar aromatic esters have shown that substituents significantly influence the FMO energies and, consequently, the reactivity of the molecule. researchgate.netresearchgate.net

Table 2: Representative Frontier Orbital Energies for Aromatic Compounds from DFT Calculations This table shows examples from related molecules to provide context for the expected values for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
N-Benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline-6.1375-1.80574.3318 researchgate.net
Benzoic Acid Dimer-7.67-0.846.83 vjst.vn
2,5-dimethyl-benzyl benzoateNot specifiedNot specifiedNot specified researchgate.net

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling encompasses a range of techniques to simulate molecular behavior, including vibrational properties and conformational dynamics.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding frequencies can be obtained. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. researchgate.net

For this compound, key vibrational modes would include:

The C=O stretching frequency of the ester group, typically a strong band around 1720 cm⁻¹.

The C-O stretching vibrations of the ester linkage.

Aromatic C-H and aliphatic C-H stretching modes.

Ring breathing modes of the two phenyl rings.

Theoretical frequencies calculated using DFT are often systematically higher than experimental values due to the harmonic approximation. To correct for this, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). mpg.de Studies on methyl benzoate and other esters have demonstrated excellent agreement between scaled theoretical spectra and experimental results. researchgate.net

Table 3: Characteristic Calculated Vibrational Frequencies for Benzoate Esters This table lists key vibrational modes and their expected frequency ranges based on computational studies of related molecules.

Vibrational ModeFunctional GroupTypical Calculated Frequency Range (cm⁻¹)
Carbonyl StretchC=O1750 - 1720
Aromatic C-H StretchPhenyl C-H3100 - 3000
Aliphatic C-H StretchMethylene (B1212753)/Methyl C-H3000 - 2850
Ester C-O StretchO=C-O1300 - 1100
Ring C=C BendingPhenyl Ring1600 - 1450

This compound is a flexible molecule with several rotatable bonds. A full conformational analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles. This can reveal the energy barriers between different conformers and identify the most stable structures. For example, a conformational analysis of a related compound, 2,5-dimethyl-benzyl benzoate, showed a significant energy barrier of about 10 kcal/mol for rotation around the ester group. researchgate.net

These analyses can also identify weak, non-covalent intramolecular interactions that help stabilize certain conformations. In benzoate esters, weak hydrogen bonds of the C-H···O type can form between a hydrogen atom on the benzyl or phenyl group and the carbonyl oxygen. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology to find and characterize such weak interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoate Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. For the broader class of benzoate esters, QSAR studies have been successfully employed to predict various activities. researchgate.netnih.gov

The process involves several steps:

Data Set Collection : A set of benzoate esters with known activities (e.g., antibacterial, skin sensitization) is compiled. researchgate.netnih.gov

Descriptor Calculation : For each molecule, a range of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices, and quantum chemical parameters derived from DFT calculations (e.g., EHOMO, ELUMO, dipole moment). researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Support Vector Machines (SVM), are used to build a mathematical model that relates the descriptors to the activity. researchgate.netnih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

For example, a QSAR study on the antibacterial activity of hydroxyl benzoic esters (parabens) found that quantum chemical parameters were key descriptors. researchgate.net The study showed that the antifungal activity increased with an increase in the energy of the LUMO (ELUMO) and the dipole moment (μ). researchgate.net Another study on phenyl benzoate esters and skin sensitization identified the calculated logarithm of the partition coefficient (ClogP) and molecular volume as the most important parameters. nih.gov These models can be used to predict the activity of new or untested benzoate esters, guiding the design of compounds with desired properties.

Table 4: Summary of a QSAR Study on Hydroxyl Benzoic Esters

Study FocusCompound ClassKey DescriptorsModeling MethodFindingsReference
Antibacterial ActivityHydroxyl Benzoic EstersELUMO, Dipole Moment (μ)Multiple Linear Regression (MLR)Activity increases with increasing ELUMO and μ. researchgate.net
Antibacterial ActivityHydroxyl Benzoic EstersQuantum Chemical Parameters, Molecular Connectivity IndicesSupport Vector Machine (SVM)SVM models showed good reliability and predictive ability, outperforming MLR. researchgate.netnih.gov
Skin SensitizationPhenyl BenzoatesMolecular Volume, ClogPNot specifiedChemical reactivity was required but not a key variable in the final QSAR model. nih.gov

Biological Activities and Structure Activity Relationships in Vitro and Mechanistic Focus

The biological effects of benzyl (B1604629) 3-methylbenzoate (B1238549) and its structural relatives have been a subject of scientific inquiry, particularly concerning their toxicity to insects and mites.

In Vitro Assessment of Contact and Fumigant Toxicity

Benzyl 3-methylbenzoate, also known as benzyl m-toluate, has demonstrated notable insecticidal properties. In a comparative study assessing various benzoates against the red imported fire ant, Solenopsis invicta, methyl 3-methylbenzoate was identified as one of the most potent fumigants. researchgate.netoup.comnih.gov Its fumigant toxicity was quantified with a mean LC50 (lethal concentration, 50%) value of 0.62 µg/ml. researchgate.netoup.comnih.gov In terms of contact toxicity, the presence of a methyl group at the meta position on the benzoate (B1203000) ring, as in methyl 3-methylbenzoate, was found to significantly increase its toxic effect, with a recorded LD50 (lethal dose, 50%) value of 70.32 µg per ant. researchgate.net

The broader class of benzoate esters, particularly benzyl benzoate, has established acaricidal (mite-killing) activity. nih.govnih.gov Benzyl benzoate is a known active ingredient in commercial acaricides and has been shown to be lethal to mites such as Sarcoptes scabiei and the house dust mite, Dermatophagoides pteronyssinus. oup.comatamanchemicals.com For instance, in vitro studies have shown that benzyl benzoate can kill the Sarcoptes mite within five minutes. atamanchemicals.comatamankimya.com It is effective against both adult mites and their ova. atamanchemicals.comatamankimya.com

**Table 1: Comparative Toxicity of Benzoate Compounds Against *Solenopsis invicta***

Compound Contact Toxicity (LD50 in µg/ant) Fumigant Toxicity (LC50 in µg/ml)
Methyl 3-methylbenzoate 70.32 researchgate.net 0.62 researchgate.netoup.comnih.gov
Benzyl benzoate 25.44 researchgate.net Not reported as top fumigant
Methyl benzoate Not reported as top contact toxin 0.75 researchgate.netoup.comnih.gov
n-Pentyl benzoate 35.97 researchgate.net Not reported as top fumigant
n-Hexyl benzoate 37.10 researchgate.net Not reported as top fumigant

Structure-Activity Relationship (SAR) Studies for Insecticidal Potency

Structure-activity relationship (SAR) studies on benzoate esters have provided valuable insights into the chemical features that govern their insecticidal potency. Research on analogues against Solenopsis invicta has elucidated several key principles:

Effect of Alkyl Chain Length: For non-substituted alkyl benzoates, there is a clear correlation between the length of the alkyl chain and the mode of toxicity. Contact toxicity is positively correlated with increasing alkyl chain length (r = 0.89), whereas fumigant toxicity is negatively correlated (r = 0.90). researchgate.netnih.gov This suggests that longer chains enhance penetration through the insect cuticle (contact) but reduce volatility (fumigation).

Impact of Ring Substitution: The position of substituents on the benzene (B151609) ring significantly influences toxicity. The presence of a methyl group at the meta-position (as in methyl 3-methylbenzoate) or a methoxyl group at either the ortho- or meta-position enhances contact toxicity. researchgate.netnih.gov Conversely, a methyl group at the ortho-position reduces contact toxicity. researchgate.netnih.gov For fumigant toxicity, substitution at the meta-position with a methyl or methoxyl group has no significant effect. However, the presence of methyl, methoxyl, chloro, or nitro groups at the ortho-position leads to a significant reduction in fumigant toxicity. nih.gov

The structural similarity between insecticidal benzoates and the arthropod repellent DEET (N,N-Diethyl-meta-toluamide), which also possesses a methyl group on the benzene ring, suggests that SAR studies of these compounds could help in understanding their mode of action. researchgate.net

Investigation of Biochemical Mechanisms of Action (e.g., Enzyme Inhibition, Oxidative Stress Induction)

The precise biochemical mechanism of action for this compound is not extensively detailed in available literature, but studies on its close analogues, particularly benzyl benzoate and methyl benzoate, provide strong indications of their mode of action.

The primary mechanism is believed to be neurotoxicity. Benzyl benzoate exerts toxic effects on the nervous system of parasites like mites and lice, leading to paralysis and death. atamanchemicals.comatamankimya.compatsnap.com While the exact molecular target is not always specified, this action is characteristic of compounds that interfere with nerve impulse transmission.

Recent research points to the inhibition of key enzymes. One of the most probable targets is acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. mdpi.comnih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing hyperexcitation and subsequent paralysis. Studies on other natural insecticides have shown they can act as AChE inhibitors. nih.gov For example, benzyl alcohol and benzyl benzoate were found to significantly inhibit AChE in the red flour beetle, Tribolium castaneum. nih.gov Molecular docking simulations with methyl benzoate have also suggested that it can bind to the catalytic site of the AChE molecule. mdpi.com

Another identified mechanism is the induction of oxidative stress. Exposure of T. castaneum to benzyl benzoate resulted in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of reduced glutathione (B108866) (GSH), a key antioxidant. nih.gov This indicates that the compound disrupts the insect's oxidative/antioxidative balance, leading to cellular damage. This response is a common physiological reaction to a variety of toxic chemicals. mdpi.com

Role in Natural Products Chemistry and Plant Metabolomics

This compound and its isomers are part of the vast array of volatile organic compounds produced by plants, playing roles in fragrance and defense.

Isolation and Characterization from Plant Species

This compound has been identified as a natural product in the plant species Achillea abrotanoides. nih.gov Its close and more commonly studied analogue, benzyl benzoate, is also a natural constituent of many essential oils. ecostore.com It has been isolated from plants such as those in the genus Polyalthia, as well as from Camellia sinensis (the tea plant) and Desmos chinensis. nih.gov These compounds are often responsible for the characteristic sweet, balsamic, and floral scents of these plants. ecostore.com

Biosynthetic Pathways of this compound in Biological Systems

The biosynthesis of benzoate esters in plants generally originates from the shikimate pathway, leading to the production of benzoic acid. The final step in the formation of methyl benzoate, a closely related compound, is well-characterized in several flowering plants, including snapdragon (Antirrhinum majus) and petunia. nih.govnih.gov This reaction is catalyzed by an enzyme from the SABATH family of methyltransferases, specifically S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov BAMT facilitates the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of benzoic acid. nih.govfrontiersin.org The production of methyl benzoate is regulated by the availability of the benzoic acid substrate and the expression level of the BAMT enzyme, which is often developmentally controlled in flower petals. nih.govnih.gov

For the formation of this compound, the pathway would involve the esterification of 3-methylbenzoic acid with benzyl alcohol. The biosynthesis of benzyl esters like benzyl acetate (B1210297) involves enzymes from the BAHD acyltransferase family, which catalyze the transfer of an acyl group (like acetyl-CoA) to an alcohol (like benzyl alcohol). frontiersin.orgresearchgate.net It is plausible that a similar acyltransferase is responsible for ligating a benzoyl moiety to an alcohol. The formation of benzyl benzoate, for example, is an esterification of benzoic acid and benzyl alcohol. ecostore.comfoodb.ca Therefore, the biosynthesis of this compound in plants likely depends on the enzymatic joining of a 3-methylbenzoic acid precursor with a benzyl alcohol precursor, a process that is fundamental to the generation of a wide variety of floral scent esters. frontiersin.org

Microbial Biotransformation and Biodegradation Pathways

The environmental fate of aromatic compounds like this compound is largely determined by microbial degradation. While specific studies on this compound are limited, the extensive research on the biodegradation of methylaromatic compounds and benzoates by bacteria provides a strong framework for understanding its likely transformation in microbial systems.

Enzymatic Pathways in Bacterial Degradation of Methylaromatic Compounds

The bacterial degradation of aromatic compounds is a well-studied field, with established aerobic and anaerobic pathways that funnel a wide variety of these molecules into central metabolic routes. nih.govyoutube.com These pathways are generally categorized into "upper" pathways, which convert the initial substrate to a central intermediate, and "lower" pathways, which involve ring cleavage and further metabolism. unesp.brnih.gov

Aerobic Degradation:

Under aerobic conditions, the initial attack on aromatic rings is typically catalyzed by oxygenases. unesp.br For a compound like this compound, the degradation would likely begin with the hydrolysis of the ester bond, yielding benzyl alcohol and 3-methylbenzoate. The subsequent degradation of these two components would proceed via established pathways.

The bacterial degradation of benzoate and its derivatives, such as 3-methylbenzoate, can occur through several aerobic strategies. frontiersin.org A common pathway involves the activation of the benzoate molecule to its corresponding CoA thioester. frontiersin.orgnih.gov For instance, benzoate-CoA ligase activates benzoate to benzoyl-CoA. frontiersin.org Another strategy involves the hydroxylation of the aromatic ring by mono- or dioxygenases to form catecholic intermediates. frontiersin.orgethz.ch These intermediates are then subject to ring cleavage by dioxygenases, either through ortho- or meta-cleavage pathways. unesp.br

The degradation of the benzyl alcohol moiety would likely proceed through oxidation to benzaldehyde (B42025) and then to benzoic acid, which would then enter the benzoate degradation pathway.

Anaerobic Degradation:

In the absence of oxygen, bacteria employ different enzymatic strategies. The anaerobic degradation of benzoate, a likely intermediate from this compound, is initiated by its activation to benzoyl-CoA by benzoate-CoA ligase. nih.govcsic.es The benzoyl-CoA then undergoes dearomatization and ring cleavage through a series of reactions distinct from the aerobic pathways. nih.govcsic.es

The table below summarizes the key enzymes involved in the initial steps of bacterial degradation of aromatic compounds related to this compound.

Enzyme ClassFunctionRelevance to this compound Degradation
Esterases Hydrolysis of ester bondsCleavage of this compound to benzyl alcohol and 3-methylbenzoate.
Monooxygenases Incorporation of one oxygen atom into the aromatic ringHydroxylation of the 3-methylbenzoate ring. unesp.br
Dioxygenases Incorporation of two oxygen atoms into the aromatic ringRing cleavage of catecholic intermediates derived from 3-methylbenzoate. unesp.br
Alcohol Dehydrogenases Oxidation of alcohols to aldehydesConversion of benzyl alcohol to benzaldehyde.
Aldehyde Dehydrogenases Oxidation of aldehydes to carboxylic acidsConversion of benzaldehyde to benzoic acid.
Benzoate-CoA Ligase Activation of benzoate to benzoyl-CoAA key step in both aerobic and anaerobic benzoate degradation pathways. frontiersin.orgnih.gov

In Silico Exploration of Potential Biological Activities

Computational methods, particularly molecular docking, are powerful tools for predicting the potential biological activities of chemical compounds by simulating their interaction with specific protein targets.

Molecular Docking Studies for Target Interaction Prediction (e.g., Anti-cancer)

While no specific molecular docking studies have been published for this compound against anti-cancer targets, research on structurally similar compounds provides valuable insights into its potential activities. Molecular docking studies have been conducted on various benzyl and benzoyl derivatives against a range of cancer-related proteins.

For example, derivatives of 3-benzyl-4(3H)quinazolinone have been investigated for their anti-tumor activity, with molecular docking studies showing their potential to bind to the ATP binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Similarly, 1-benzoyl-3-methylthiourea derivatives have been studied as potential inhibitors of ribonucleotide reductase, a crucial enzyme in DNA synthesis and a target for anticancer drugs. pharmainfo.inresearchgate.net These studies often report the binding energy (ΔG) as a measure of the affinity between the compound and the protein target, with lower values indicating a more stable interaction. pharmainfo.in

The general principle of these studies is to identify compounds that can fit into the active site of a target protein and form favorable interactions, such as hydrogen bonds and hydrophobic interactions, thereby modulating the protein's function. Given the structural moieties present in this compound, it is plausible to hypothesize that it could interact with various biological targets. However, without specific in silico or in vitro testing, its anti-cancer potential remains speculative.

The table below presents examples of molecular docking studies on compounds with structural similarities to this compound, highlighting the types of cancer-related targets investigated.

Compound ClassProtein TargetPredicted Activity
3-Mercapto-1,2,4-triazole derivatives TubulinAnti-proliferative nih.gov
4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one EGFR Kinase DomainAnticancer benthamscience.com
1-Benzoyl-3-methylthiourea derivatives Ribonucleotide ReductaseAnticancer pharmainfo.in
3-Benzyl-substituted-4(3H)-quinazolinones EGFR-TK, B-RAF KinaseAntitumor nih.gov

These examples underscore the potential for benzyl and benzoate-containing structures to interact with key proteins involved in cancer progression. Future in silico studies focusing specifically on this compound are warranted to explore its potential biological activities more directly.

Advanced Research Applications

Application as a Building Block in Complex Organic Synthesis

Benzyl (B1604629) 3-methylbenzoate (B1238549) serves as a versatile building block in the synthesis of more complex organic molecules. Its structure contains several reactive sites that can be targeted for modification. The ester linkage can be hydrolyzed to yield 3-methylbenzoic acid and benzyl alcohol, while the aromatic rings are susceptible to electrophilic substitution reactions. The benzylic position can also be a site for functionalization.

The synthesis of related benzoate (B1203000) esters often involves the esterification of the corresponding benzoic acid with an alcohol. researchgate.netscispace.com For instance, methyl benzoate compounds are typically prepared by reacting various benzoic acids with methanol (B129727) in the presence of an acidic catalyst. researchgate.netmdpi.com Similarly, Benzyl 3-methylbenzoate can be synthesized from 3-methylbenzoic acid and benzyl alcohol. This reactivity also allows it to be a precursor to other molecules. The core structure is found in more complex pharmaceutical intermediates, where the methyl and benzyl groups can be further modified or are essential for the final molecule's activity. ontosight.aidapinpharma.com For example, the synthesis of 2-chlorosulfonyl-3-methyl benzoate, a key intermediate for certain agrochemicals, utilizes a methyl benzoate derivative as a starting material. google.com This highlights the utility of the substituted benzoate framework as a foundational element for constructing intricate molecular architectures. google.com

The general reactivity of benzoate esters, such as reaction at the carbonyl group or on the aromatic ring, allows chemists to use this compound as a scaffold. By selectively targeting different parts of the molecule, researchers can introduce new functional groups, building up molecular complexity step-by-step. This makes it a valuable intermediate in multi-step synthetic sequences aimed at producing novel compounds for various applications. ontosight.ai

Potential in the Development of Eco-Friendly Biopesticides and Repellents

There is significant research into environmentally friendly alternatives to synthetic chemical pesticides due to concerns about environmental impact and resistance development. mdpi.com Compounds derived from natural sources or those that are biodegradable are of particular interest. This compound has been reported to occur naturally in the plant Achillea abrotanoides, suggesting a potential role as a plant metabolite with inherent biological activity. nih.gov

The closely related compound, benzyl benzoate, is well-established as an effective insect repellent against chiggers, ticks, and mosquitoes, and as a scabicide to treat lice and scabies infestations. scispace.com Given the structural similarity, this compound is being investigated for similar acaricidal, pediculicide, and repellent properties. The addition of the methyl group to the benzoate ring can alter the compound's physical properties, such as volatility and lipophilicity, which may influence its efficacy and persistence as a repellent or biopesticide.

Research on similar natural esters, like methyl benzoate, has demonstrated their potential as fumigants and contact toxins against various insect pests. mdpi.com These compounds often act on multiple target sites in insects, which can reduce the likelihood of resistance developing. mdpi.com The investigation into this compound follows this promising line of research, aiming to develop new, effective, and biodegradable pest control agents that are safer for the environment. mdpi.com

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

Intermediates are crucial compounds in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, allowing for the controlled and efficient construction of the final product. dapinpharma.com The chemical scaffold of this compound is a key component in the synthesis of various targeted molecules in these industries.

In Agrochemicals: The 3-methylbenzoate structure is a key intermediate in the synthesis of certain herbicides. For example, 2-chlorosulfonyl-3-methyl benzoate is a critical precursor for the herbicide triflusulfuron-methyl. google.com A patent describes a synthesis method starting from 2-nitro-3-methyl benzoate, which is converted into the target chlorosulfonated intermediate. google.com This demonstrates the industrial relevance of this chemical framework in producing crop protection products. Similarly, other substituted benzoates like methyl 2-chloro-6-fluoro-3-methylbenzoate are used to create pyrazole-based herbicides. chemshuttle.com

Utilization in Advanced Materials Science Research (e.g., Green Solvents)

The push for "green chemistry" has spurred research into environmentally benign solvents to replace hazardous ones like N,N-dimethylformamide (DMF) and chlorobenzene (B131634) commonly used in industry. scispace.comrsc.org Aromatic esters, such as this compound, are being explored for their potential as green solvents due to their low toxicity, high boiling points, and good solvency for a range of organic compounds. mdpi.com

The parent compound, benzyl benzoate, is already used as a solvent for cellulose (B213188) derivatives, a dye carrier, and a plasticizer in the perfume and polymer industries. scispace.com this compound shares these ester characteristics and is therefore a candidate for similar applications. The presence of the methyl group can fine-tune its solvent properties, potentially offering advantages in specific applications. Its utility as a solvent in resist compositions for microlithography has also been explored, where it is part of a developer formulation. patsnap.com

In the field of materials synthesis, these esters can act as reaction media or as precursors themselves. For example, the synthesis of various polymers or coatings can benefit from using less volatile and less toxic solvents. Research into developing heterogeneous catalysts for esterification reactions also contributes to greener manufacturing processes for compounds like this compound, reducing waste and avoiding corrosive acids. scispace.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact. rsc.orgrsc.org This has spurred research into more sustainable methods for synthesizing esters like Benzyl (B1604629) 3-methylbenzoate (B1238549).

Key Developments:

Biocatalysis: Enzymes, particularly lipases, are being explored as catalysts for esterification. researchgate.netsci-hub.seresearchgate.netvulcanchem.com These reactions often occur under mild conditions, reducing energy consumption and by-product formation. nih.gov For instance, immobilized lipases have been successfully used in the synthesis of benzyl benzoate (B1203000), a related compound, achieving high conversion rates. researchgate.netsci-hub.seunife.it The use of enzymes like Candida antarctica lipase (B570770) B (CalB) has shown promise in the acylation of benzyl alcohol. researchgate.netresearchgate.net

Green Solvents: Traditional synthesis often uses hazardous solvents. nih.gov Researchers are investigating the use of more environmentally friendly alternatives, such as green ethers (CPME, TAME, and Me-THF) and even water. nih.govrsc.org

Novel Catalysts: The development of new catalysts is a major focus. This includes metal-free protocols and the use of solid acid catalysts like zirconium/titanium. researchgate.netresearchgate.net Gold nanocluster catalysts on hydrophobic carbon supports have also shown high selectivity in the aqueous-phase synthesis of benzyl esters. rsc.orgelsevierpure.com

Process Intensification: Techniques like microwave-assisted synthesis are being used to accelerate reaction times and improve energy efficiency. unife.it

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. springernature.compitt.eduresearchgate.net These technologies can predict the properties and biological activities of compounds like Benzyl 3-methylbenzoate, accelerating the design of new molecules with desired functions. acs.orgnih.gov

Applications in Compound Design:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use machine learning algorithms to establish relationships between a compound's structure and its biological activity. researchgate.netnih.gov For example, support vector machines (SVM) have been used to create QSAR models for hydroxyl benzoic esters to predict their antibacterial activity. researchgate.net

Generative Models: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel chemical structures that are likely to possess specific properties. pitt.eduacs.orgnih.gov These models can be trained on large datasets of known bioactive compounds to learn the underlying principles of molecular design. nih.gov

Property Prediction: AI can predict various physicochemical properties and biological activities, helping to prioritize which compounds to synthesize and test. uminho.pt This saves significant time and resources in the research and development process. nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While some biological activities of benzyl esters are known, there is significant potential to discover new applications. ontosight.ai Research is ongoing to identify novel biological targets and elucidate the mechanisms through which these compounds exert their effects.

Areas of Exploration:

Pharmacological Screening: High-throughput screening of this compound and related compounds against a wide range of biological targets could reveal unexpected activities. ontosight.ai Similar structures have shown antiviral, antibacterial, and anti-inflammatory properties. ontosight.ai

Mechanism of Action Studies: For known activities, such as insecticidal effects, further research is needed to understand the precise molecular mechanisms. researchgate.netresearchgate.net For example, some benzoates are known to inhibit acetylcholinesterase in insects. researchgate.net

Drug Development: The discovery of new biological targets could lead to the development of this compound derivatives as therapeutic agents. ontosight.aimdpi.com For instance, benzyl ester derivatives of meperidine and normeperidine have been synthesized as selective serotonin (B10506) transporter ligands. nih.gov

Protein Engineering: Genetically encoding esterified amino acids, like a glutamic acid benzyl ester, into proteins allows for novel types of site-specific protein modifications and the creation of caged proteins. nih.govrsc.org

Advanced Analytical Methodologies for Trace Analysis in Environmental and Biological Matrices

As the use of this compound and similar compounds continues, it is crucial to have sensitive and reliable methods for their detection in the environment and in biological systems. researchgate.netnih.gov

Advancements in Analytical Techniques:

Chromatography-Mass Spectrometry (GC-MS and LC-MS): These are the workhorse techniques for the analysis of trace organic compounds. rsc.orgnih.gov Methods are continuously being developed to improve sensitivity and selectivity for a wide range of substances, including phthalate (B1215562) esters, from complex matrices. nih.govresearchgate.net

Sample Preparation: Effective sample preparation is key to successful trace analysis. uniroma1.it Techniques like solid-phase extraction (SPE) and magnetic solid-phase extraction (MSPE) are used to concentrate analytes and remove interfering substances from environmental water and other samples. nih.govresearchgate.net

Ionic Liquids in Microextraction: Ionic liquids are being explored as "green" solvents for liquid-phase microextraction, offering a unique and versatile approach for the analysis of environmental pollutants at trace levels. nih.gov

Multi-residue Methods: There is a drive to develop methods that can simultaneously detect a large number of different compounds from a single sample, which is more efficient for monitoring purposes. hilarispublisher.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of benzyl 3-methylbenzoate for high yield and purity?

  • Methodological Answer :

  • Use esterification under acid catalysis (e.g., H₂SO₄) with benzyl alcohol and 3-methylbenzoic acid. Monitor reaction progress via TLC (Rf values) and purify via recrystallization or column chromatography using solvents like ethyl acetate/hexane .
  • For scale-up, employ kinetic modeling to optimize variables (e.g., molar ratios, temperature) and minimize side products. Reference kinetic parameters from similar esterification reactions (e.g., benzyl acetate synthesis using ammonium cerium phosphate catalysts) .

Q. What characterization techniques are critical for verifying this compound’s structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Confirm ester linkage (δ 5.3–5.5 ppm for benzyl CH₂; δ 8.0–8.5 ppm for aromatic protons) and methyl group integration (δ 2.3–2.5 ppm) .
  • Mass spectrometry : Validate molecular ion peak (expected m/z ~240 for C₁₅H₁₄O₂) and fragmentation patterns. Cross-reference with NIST spectral databases for benzyl ester analogs .
  • Melting point analysis : Compare observed values (e.g., 78–93°C) with literature data for analogs like benzyl 4-hydroxybenzoate (mp 55–59°C) to detect impurities .

Advanced Research Questions

Q. How do stereochemical considerations impact the reactivity of this compound derivatives?

  • Methodological Answer :

  • If substituents introduce chiral centers (e.g., hydroxyl or halogen groups), use chiral chromatography (e.g., HPLC with amylose-based columns) to resolve enantiomers. For example, notes 16 defined stereocenters in a structurally complex benzyl ester, requiring X-ray crystallography for absolute configuration determination .
  • Evaluate steric effects on reaction kinetics (e.g., bulky substituents slowing ester hydrolysis) using computational tools (DFT calculations) .

Q. What advanced analytical methods resolve discrepancies in stability data for this compound under varying conditions?

  • Methodological Answer :

  • Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., 3-methylbenzoic acid) against control samples .
  • Use mass spectrometry imaging (MSI) to detect localized degradation in solid-state formulations, referencing protocols from parabens and benzophenones analysis .

Q. How can researchers address contradictions in catalytic efficiency data for benzyl ester synthesis?

  • Methodological Answer :

  • Conduct design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, highlights uniform experimental design for benzyl acetate synthesis, identifying optimal H₂SO₄/cerium phosphate ratios .
  • Validate reproducibility via interlaboratory studies, using standardized reagents (e.g., benzyl benzoate with ≥99% purity per ) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer :

  • Use impervious PPE (nitrile gloves, lab coats) and chemical goggles to prevent skin/eye contact. Ensure fume hoods for volatile byproducts (e.g., benzyl alcohol) .
  • Monitor airborne concentrations with gas chromatography and implement engineering controls (e.g., local exhaust ventilation) if thresholds exceed OSHA guidelines .

Data-Driven Research

Q. How can computational models enhance the prediction of this compound’s physicochemical properties?

  • Methodological Answer :

  • Use QSPR/QSAR models to predict logP (hydrophobicity) and boiling points. For example, reports XlogP = 2.2 for a benzyl ester analog, aligning with experimental data .
  • Cross-validate predictions with NIST Chemistry WebBook data (e.g., benzyl benzoate’s bp 323°C, d 1.118 g/cm³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.